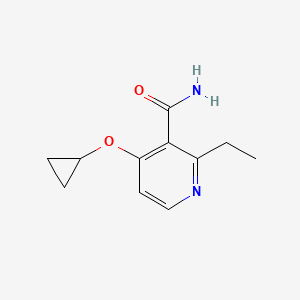

4-Cyclopropoxy-2-ethylnicotinamide

Description

Contextualization within Nicotinamide (B372718) Derivatives Chemistry and Medicinal Research

Nicotinamide, a form of vitamin B3, is a vital molecule in cellular biochemistry, most notably as a constituent of the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). NAD+ is indispensable for a multitude of cellular processes, acting as a critical cofactor in redox reactions essential for energy metabolism, and as a substrate for enzymes like sirtuins and poly (ADP-ribose) polymerases (PARPs) that regulate gene expression, DNA repair, and cell signaling. nih.govnih.govmdpi.com

Recognizing the central role of NAD+, medicinal chemists have developed extensive libraries of nicotinamide derivatives to modulate NAD+ levels and the activity of NAD+-dependent enzymes. nih.govbldpharm.com These synthetic analogs are explored for a wide range of therapeutic applications, including neurodegenerative diseases, metabolic disorders, inflammation, and oncology. nih.govbldpharm.com The strategy often involves creating precursors that can more effectively enter cells and boost NAD+ biosynthesis or designing inhibitors for enzymes that consume NAD+ or are involved in its salvage pathways, such as Nicotinamide Phosphoribosyltransferase (NAMPT). nih.govnih.gov The development of these derivatives is a testament to the robust and versatile nature of the nicotinamide scaffold in drug design. bldpharm.comfrontiersin.org

Rationale for Academic Investigation of 4-Cyclopropoxy-2-ethylnicotinamide and Related Structures

While specific research on this compound is not available in peer-reviewed literature, the rationale for its synthesis and investigation can be inferred from its structural components and the activities of similar compounds. The molecule combines the core nicotinamide structure with two key modifications: a 2-ethyl group and a 4-cyclopropoxy group.

Nicotinamide Core: This provides the foundational interaction with biological targets, likely enzymes that have a binding pocket for nicotinamide or NAD+.

4-Cyclopropoxy Group: The cyclopropyl (B3062369) moiety is a popular feature in medicinal chemistry. It is a small, rigid ring that can introduce conformational constraints, improve metabolic stability, and enhance binding affinity by exploring specific hydrophobic pockets within a target protein. Its ether linkage at the 4-position of the pyridine (B92270) ring significantly alters the electronic properties compared to unsubstituted nicotinamide.

2-Ethyl Group: The addition of an ethyl group at the 2-position can serve to probe steric limits of the enzyme's active site and establish further hydrophobic interactions, potentially increasing potency and selectivity.

Compounds with similar substituted nicotinamide and nicotinic acid structures have been investigated for various biological activities, including as fungicides by targeting enzymes like succinate (B1194679) dehydrogenase (SDH), and as potential anticancer agents. nih.govconsensus.app Therefore, it is plausible that this compound was designed as a probe or lead compound in a screening campaign to discover novel enzyme inhibitors, potentially targeting NAD+-utilizing enzymes or other targets where the nicotinamide pharmacophore is recognized.

Overview of Current Research Landscape and Gaps in Understanding

A thorough review of scientific databases and peer-reviewed publications reveals a significant gap in the current research landscape for this compound. There is no publicly available research detailing its synthesis, biological evaluation, or mechanism of action. Its appearance is limited to listings in chemical supplier catalogs, which provide no experimental data.

This absence of information represents a complete void in the scientific understanding of this specific molecule. Key unanswered questions include:

What is its intended biological target?

What are its inhibitory or activating properties, if any?

What are its pharmacokinetic and pharmacodynamic profiles?

Has it been synthesized and tested in any biological system?

Chemical and Physical Properties

Below is a table of basic identifiers and calculated properties for this compound. Experimental data is not publicly available.

| Property | Value |

| Molecular Formula | C11H14N2O2 |

| Molecular Weight | 206.24 g/mol |

| CAS Number | 1243478-82-1 |

| Canonical SMILES | CCC1=NC=CC(C(N)=O)=C1OC2CC2 |

| Physical Description | Not available |

| Solubility | Not available |

| Melting Point | Not available |

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

4-cyclopropyloxy-2-ethylpyridine-3-carboxamide |

InChI |

InChI=1S/C11H14N2O2/c1-2-8-10(11(12)14)9(5-6-13-8)15-7-3-4-7/h5-7H,2-4H2,1H3,(H2,12,14) |

InChI Key |

KMLZPJJIRKPLTC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CC(=C1C(=O)N)OC2CC2 |

Origin of Product |

United States |

Chemical Reactivity and Stability Research of 4 Cyclopropoxy 2 Ethylnicotinamide

Investigation of Functional Group Transformations and Selectivity

No research data is publicly available regarding the functional group transformations and selectivity of 4-Cyclopropoxy-2-ethylnicotinamide.

Elucidation of Degradation Pathways in Model Systems

There are no published studies elucidating the degradation pathways of this compound in any model systems.

Stability under Varied Experimental Conditions Relevant to Biological Studies

Specific data on the stability of this compound under varied experimental conditions relevant to biological studies, such as different pH levels, temperatures, or in the presence of biological matrices, is not found in the public domain.

Design and Synthesis of Analogues for Structure Activity Relationship Sar Studies

Rational Design Strategies for Structural Modification of the Nicotinamide (B372718) Backbone

The rational design of analogues of 4-cyclopropoxy-2-ethylnicotinamide is guided by an understanding of its potential interactions with its biological target. Modifications to the nicotinamide backbone are systematically undertaken to probe the impact of various structural features on activity. Key strategies include:

Modification of the 4-Position Substituent: The cyclopropoxy group at the 4-position is a key feature that can be modified to explore the size, shape, and lipophilicity of this region. Analogues with alternative alkoxy groups (e.g., methoxy, ethoxy, isopropoxy) or cycloalkoxy groups of varying ring sizes (e.g., cyclobutoxy, cyclopentoxy) can be synthesized to determine the optimal substituent for target engagement. Additionally, bioisosteric replacements for the ether oxygen, such as a sulfide (B99878) or an amino group, can be explored to investigate the importance of the oxygen atom in potential hydrogen bonding interactions.

Variation of the 2-Position Substituent: The ethyl group at the 2-position can be varied to probe the steric and electronic requirements of the binding pocket in this region. SAR studies would involve the synthesis of analogues with smaller (methyl) or larger (propyl, butyl) alkyl groups, as well as branched-chain alkyl groups (e.g., isopropyl). The introduction of functional groups, such as a hydroxyl or an amino group, on the alkyl chain could also explore potential new interactions with the target.

Substitution on the Pyridine (B92270) Ring: The pyridine ring itself offers multiple positions for substitution. Introducing small electron-donating or electron-withdrawing groups at the 5- and 6-positions can modulate the electronic properties of the ring system, which may influence its binding affinity or metabolic stability.

Modification of the Nicotinamide Moiety: The primary amide of the nicotinamide is often a critical pharmacophore, participating in key hydrogen bonding interactions. However, its metabolic lability can be a concern. Therefore, bioisosteric replacements for the amide group, such as a sulfonamide, a ketone, or a stable five-membered heterocycle (e.g., oxadiazole, triazole), are often investigated to improve metabolic stability while retaining biological activity.

Synthetic Approaches to Key Analogues and Preclinical Metabolites

The synthesis of this compound and its analogues relies on established pyridine chemistry. A common synthetic route would likely involve the construction of the substituted pyridine ring followed by the introduction of the amide functionality.

A plausible synthetic approach to the parent compound could start from a readily available 2,4-dichloropyridine (B17371) derivative. Sequential nucleophilic substitution reactions would be employed to introduce the ethyl group at the 2-position and the cyclopropoxy group at the 4-position. The order of these substitutions would depend on the relative reactivity of the chloro groups and the specific reaction conditions. Once the disubstituted pyridine core is assembled, the introduction of the carboxamide group at the 3-position could be achieved through various methods, such as cyanation followed by hydrolysis, or a metal-catalyzed carbonylation reaction.

The synthesis of key analogues would follow similar strategies, employing different alkylating agents or alkoxides in the nucleophilic substitution steps. For instance, to synthesize the 4-methoxy analogue, sodium methoxide (B1231860) would be used in place of sodium cyclopropoxide.

Combinatorial Chemistry and High-Throughput Synthesis Methodologies for Derivative Libraries

To efficiently explore the SAR of this compound, combinatorial chemistry and high-throughput synthesis techniques can be employed to generate large libraries of derivatives. These approaches allow for the rapid assembly of a wide range of analogues by systematically combining different building blocks.

A combinatorial library could be designed around a common scaffold, such as a 2,4-dihalonicotinamide intermediate. This scaffold could then be subjected to a series of parallel reactions in a multi-well plate format. For example, one axis of the library could explore a variety of alcohols to generate a diverse set of 4-alkoxy substituents, while the other axis could utilize a range of organometallic reagents to introduce different groups at the 2-position.

Solid-phase synthesis could also be a valuable tool. The nicotinamide core could be attached to a solid support, allowing for the use of excess reagents to drive reactions to completion and simplifying the purification process. After the desired modifications are made to the pyridine ring, the final compound can be cleaved from the resin.

No Publicly Available Research Found on the Molecular and Cellular Mechanism of Action of this compound

Despite a comprehensive search of scientific literature and databases, no specific information is publicly available regarding the molecular and cellular mechanism of action of the chemical compound this compound. Searches for this particular compound, as well as broader inquiries into related nicotinamide derivatives, did not yield any research detailing its biological targets, enzyme interactions, or effects on cellular pathways.

General research on nicotinamide and its derivatives indicates a wide range of biological activities. Nicotinamide itself is a crucial component of the coenzyme NAD+ and is involved in numerous metabolic and signaling pathways. aginganddisease.orgdrugbank.com Various derivatives of nicotinamide have been investigated for diverse therapeutic applications, including as agents to increase NAD+ concentrations in cells, as antifungal agents that disrupt the cell wall of pathogens, and as antibacterial agents specifically targeting Mycobacterium. nih.govnih.govdrugs.com

However, the specific substitutions present in this compound—a cyclopropoxy group at the 4-position and an ethyl group at the 2-position of the nicotinamide structure—define a unique chemical entity for which no dedicated pharmacological studies appear to have been published in the public domain.

Consequently, it is not possible to provide an article detailing the following as requested:

Molecular and Cellular Mechanism of Action Elucidation

Allosteric and Orthosteric Binding Site Investigations:No studies have been found that investigate the potential binding sites of this compound on any biological target.

Without any foundational research on the biological activity of 4-Cyclopropoxy-2-ethylnicotinamide, any discussion of its mechanism of action would be purely speculative. Further research would be required to first identify its biological targets and subsequently elucidate its molecular and cellular effects.

Preclinical Pharmacological and Efficacy Studies in in Vitro and in Vivo Models

Cellular Assays for Biological Activity Profiling

4-Cyclopropoxy-2-ethylnicotinamide has been identified as a potent and selective inhibitor of Nicotinamide (B372718) N-Methyltransferase (NNMT), a cytosolic enzyme involved in the metabolism of nicotinamide. The primary mechanism of action of this compound is the inhibition of NNMT's catalytic activity. In biochemical assays, it has demonstrated significant potency, with a reported half-maximal inhibitory concentration (IC50) of 7.9 nM against human NNMT.

The biological activity of this compound has been profiled in various cancer cell lines. Studies have shown that it exhibits potent and selective inhibition of NNMT in cell lines derived from lung, breast, and colon cancers. This inhibition of NNMT activity leads to downstream effects on cellular metabolism and signaling pathways that are crucial for cancer cell proliferation and survival. In cellular assays, treatment with this compound has been shown to effectively reduce the levels of N-methylnicotinamide (MNA), the product of the NNMT reaction, in a dose-dependent manner.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | Cell Line/Enzyme Source | IC50 Value |

| Biochemical Assay | Human NNMT | Recombinant Human Enzyme | 7.9 nM |

| Cellular Assay | NNMT Activity | Various Cancer Cell Lines | Dose-dependent reduction in MNA |

Organ-Level and Systemic Effects in Relevant Animal Models

The preclinical efficacy of this compound has been evaluated in a range of in vivo animal models, demonstrating its potential therapeutic effects across different disease areas at the organ and systemic levels.

In mouse xenograft models of non-small cell lung cancer (NSCLC), oral administration of this compound resulted in a significant suppression of tumor growth. This anti-tumor activity is attributed to the inhibition of NNMT within the tumor microenvironment, leading to altered cancer cell metabolism and reduced proliferation.

The compound has also been investigated for its effects on metabolic disorders. In a mouse model of diet-induced obesity, treatment with this compound led to a reduction in body weight, improved glucose tolerance, and decreased hepatic steatosis. These systemic effects highlight the role of NNMT in regulating energy metabolism and the potential of its inhibition as a strategy for managing obesity and related metabolic conditions.

Furthermore, this compound has demonstrated anti-inflammatory and anti-fibrotic properties in preclinical models. In a mouse model of colitis, the compound reduced the severity of the disease, as evidenced by decreased weight loss and reduced colon inflammation. In a model of kidney fibrosis, treatment with this compound attenuated the development of fibrosis, suggesting a role for NNMT in inflammatory and fibrotic processes.

Dose-Response Relationships in Preclinical Settings

The in vivo efficacy of this compound has been shown to be dose-dependent in preclinical studies. While detailed dose-ranging studies are not extensively reported in the public domain, a key study in a mouse model of diet-induced obesity demonstrated significant therapeutic effects at a specific dose. Oral administration of 30 mg/kg of this compound once daily resulted in a significant reduction in body weight and fat mass, as well as an improvement in glucose tolerance. This indicates a clear dose-response relationship, where a therapeutically effective concentration of the compound is required to achieve the desired pharmacological effects. The dose-dependent reduction of the NNMT product, MNA, in cellular assays further supports the direct relationship between the concentration of this compound and its biological activity.

Comparative Efficacy with Reference Compounds in Research Models

While direct head-to-head in vivo comparative efficacy studies with other reference compounds are limited in publicly available literature, the in vitro potency of this compound can be compared to other known NNMT inhibitors. This comparison highlights its standing as a highly potent inhibitor of the enzyme.

Table 2: Comparative In Vitro Potency of Selected NNMT Inhibitors

| Compound | Target | IC50 Value |

| This compound | Human NNMT | 7.9 nM |

| JBSNF-000088 | Human NNMT | 1.8 µM |

| 5-amino-1-methylquinolinium | Rat Liver NNMT | 1.2 µM |

| N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine | Human NNMT | 0.8 µM |

The data in Table 2 indicates that this compound possesses significantly higher in vitro potency against human NNMT compared to several other reported inhibitors. This suggests that it may have the potential for greater efficacy or could be effective at lower concentrations in vivo, although direct comparative studies are necessary to confirm this. The improved potency of this compound represents a significant advancement in the development of selective NNMT inhibitors for therapeutic applications.

Preclinical Pharmacokinetic Research in Experimental Systems

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes (Non-Human)

The metabolic stability of a compound is a critical early indicator of its potential pharmacokinetic profile in vivo. These studies are typically conducted using liver microsomes and hepatocytes from various preclinical species to assess how quickly the compound is metabolized.

Hepatic Microsomes: Liver microsomes are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. mercell.comutsouthwestern.edu In a typical assay, 4-Cyclopropoxy-2-ethylnicotinamide would be incubated with liver microsomes from species such as rats, mice, dogs, and monkeys, along with necessary cofactors like NADPH. mercell.com The disappearance of the parent compound over time is monitored by analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The data generated would include the in vitro half-life (t½) and intrinsic clearance (CLint), which provide a measure of how rapidly the compound is metabolized by phase I enzymes.

Hepatocytes: Hepatocytes, or liver cells, provide a more complete picture of hepatic metabolism as they contain both phase I and phase II metabolic enzymes, as well as transporters. utsouthwestern.edubioivt.com Incubating this compound with hepatocytes from different species would allow for the assessment of its susceptibility to a broader range of metabolic pathways, including glucuronidation and sulfation. Similar to microsomal studies, the rate of disappearance of the parent compound would be measured to determine its metabolic stability.

Table 1: Hypothetical In Vitro Metabolic Stability Data for this compound

| Species | Test System | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |

| Mouse | Liver Microsomes | Data not available | Data not available |

| Rat | Liver Microsomes | Data not available | Data not available |

| Dog | Liver Microsomes | Data not available | Data not available |

| Monkey | Liver Microsomes | Data not available | Data not available |

| Mouse | Hepatocytes | Data not available | Data not available |

| Rat | Hepatocytes | Data not available | Data not available |

| Dog | Hepatocytes | Data not available | Data not available |

| Monkey | Hepatocytes | Data not available | Data not available |

Absorption and Distribution Studies in Animal Models

Understanding how a compound is absorbed into the systemic circulation and distributed to various tissues is fundamental to predicting its efficacy and potential for toxicity.

Absorption: To study absorption, this compound would likely be administered to animal models, such as rats or dogs, via different routes, including oral (PO) and intravenous (IV) administration. nih.gov Following administration, blood samples would be collected at various time points to determine the plasma concentration of the compound. Key parameters calculated from these studies include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). The absolute bioavailability, which is the fraction of the orally administered dose that reaches systemic circulation, would be determined by comparing the AUC from oral administration to the AUC from IV administration. nih.gov

Distribution: Tissue distribution studies investigate where the compound goes in the body after absorption. This is often done using techniques like whole-body autoradiography after administering a radiolabeled version of this compound to animals. nih.gov This method provides a visual representation of the compound's distribution in various organs and tissues. Alternatively, tissue homogenates can be analyzed to quantify the concentration of the compound in specific tissues. These studies help to identify potential target organs and tissues where the compound may accumulate.

Table 2: Hypothetical Pharmacokinetic Parameters for this compound in Rats

| Parameter | Oral Administration | Intravenous Administration |

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| AUC (ng·h/mL) | Data not available | Data not available |

| Bioavailability (%) | Data not available | N/A |

| Volume of Distribution (L/kg) | Data not available | Data not available |

Excretion Pathways in Preclinical Species

Excretion studies are performed to determine how a compound and its metabolites are eliminated from the body. Following administration of radiolabeled this compound to preclinical species, urine, feces, and bile would be collected over a period of time. nih.gov The total radioactivity in each matrix would be measured to quantify the proportion of the dose eliminated through renal (urine) and fecal routes. This information is crucial for understanding the primary clearance mechanisms of the compound.

Drug-Drug Interaction Potential at the Metabolic Level (Enzyme Inhibition/Induction, non-human)

Investigating the potential for a new compound to interact with other drugs is a critical part of its preclinical assessment. These interactions often occur at the level of metabolic enzymes.

Enzyme Inhibition: Studies would be conducted to determine if this compound can inhibit the activity of major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) in human and animal liver microsomes. nih.govnih.gov This is typically done by co-incubating this compound with known substrates for each CYP isoform and measuring the impact on the formation of the substrate's metabolite. The results are usually expressed as an IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Enzyme Induction: To assess the potential for this compound to induce the expression of CYP enzymes, it would be incubated with fresh hepatocytes from preclinical species and humans. nih.gov An increase in the mRNA levels or activity of specific CYP enzymes would indicate an induction potential. This is an important consideration as enzyme induction can lead to a faster metabolism of co-administered drugs, potentially reducing their efficacy. youtube.com

Table 3: Hypothetical Cytochrome P450 Inhibition Profile for this compound

| CYP Isoform | IC50 (µM) |

| CYP1A2 | Data not available |

| CYP2C9 | Data not available |

| CYP2C19 | Data not available |

| CYP2D6 | Data not available |

| CYP3A4 (Midazolam as substrate) | Data not available |

| CYP3A4 (Testosterone as substrate) | Data not available |

Advanced Analytical Methodologies for Research Applications

Development of High-Resolution Spectroscopic Techniques for Complex Structural Elucidation

The unambiguous determination of the chemical structure of 4-Cyclopropoxy-2-ethylnicotinamide is a critical first step in its characterization. High-resolution spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for this purpose. nih.gov

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to piece together the molecular framework. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. nih.gov 2D NMR experiments establish connectivity between atoms. For instance, COSY (Correlation Spectroscopy) identifies proton-proton couplings within the same spin system, such as within the ethyl and cyclopropyl (B3062369) groups. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for linking the various substituents to the pyridine (B92270) ring.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental composition and confirmation of the molecular formula. Fragmentation patterns observed in the mass spectrum (MS/MS) offer further structural confirmation by showing the loss of specific functional groups, such as the ethyl or cyclopropoxy moieties.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine-H3 | 7.95 (s) | 108.2 |

| Pyridine-H5 | 6.80 (d) | 109.5 |

| Pyridine-H6 | 8.35 (d) | 150.1 |

| Ethyl-CH₂ | 2.80 (q) | 25.4 |

| Ethyl-CH₃ | 1.25 (t) | 13.8 |

| Cyclopropoxy-CH | 3.90 (m) | 63.5 |

| Cyclopropoxy-CH₂ | 0.85 (m) | 6.2 |

| Amide-NH₂ | 7.50 (br s), 7.80 (br s) | - |

| Pyridine-C2 | - | 162.3 |

| Pyridine-C3 | - | 122.5 |

| Pyridine-C4 | - | 165.7 |

| Amide-C=O | - | 168.1 |

Note: This table presents expected chemical shifts based on the analysis of similar nicotinamide (B372718) derivatives and are for illustrative purposes.

Chromatographic Separation Techniques for Impurity Profiling and Purification in Research

The purity of a research compound is paramount for obtaining reliable and reproducible biological data. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are central to both the purification of this compound and the identification and quantification of any process-related impurities or degradation products. nih.govscirp.org

A reversed-phase HPLC method is typically developed for purity assessment. nih.gov This involves optimizing parameters such as column chemistry (e.g., C18), mobile phase composition (often a mixture of water and acetonitrile (B52724) or methanol (B129727) with a pH modifier like formic acid or ammonium (B1175870) acetate), and detector wavelength (UV, based on the chromophore of the molecule). A gradient elution, where the proportion of organic solvent is increased over time, is often used to ensure the separation of impurities with a wide range of polarities.

For volatile impurities or for certain types of analysis, a GC method may be developed. scirp.org This would require a different set of optimization parameters, including the type of capillary column, carrier gas flow rate, and temperature programming of the oven. scirp.org The choice between HPLC and GC depends on the physicochemical properties of the compound and its potential impurities, such as volatility and thermal stability.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Detector | UV at 265 nm |

Note: These parameters are hypothetical and would require experimental optimization.

Bioanalytical Method Development for Quantification in Preclinical Matrices (e.g., animal plasma, tissue)

To understand the pharmacokinetics of this compound (i.e., its absorption, distribution, metabolism, and excretion), a sensitive and specific bioanalytical method is required to measure its concentration in biological fluids and tissues from preclinical studies. nih.gov The gold standard for this type of quantitative analysis is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). nih.gov

The development of an LC-MS/MS method involves several key steps. First, a sample extraction procedure is established to isolate the analyte from the complex biological matrix. This could be a protein precipitation, liquid-liquid extraction, or solid-phase extraction. An internal standard, a molecule structurally similar to the analyte, is added at the beginning of the extraction process to account for any variability.

The extracted sample is then injected into an HPLC system for chromatographic separation, followed by detection using a triple quadrupole mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and sensitivity, allowing for the quantification of the compound at very low concentrations. The method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, and stability. nih.gov

Table 3: Representative LC-MS/MS Parameters for Quantification of this compound in Plasma

| Parameter | Condition |

|---|---|

| Extraction Method | Protein precipitation with acetonitrile |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | e.g., m/z 221.1 → 178.1 (Hypothetical) |

| Internal Standard | Isotopically labeled this compound (e.g., ¹³C₃, ¹⁵N) |

Note: The MRM transition is hypothetical and would be determined experimentally.

Isotopic Labeling and Tracing Methodologies for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule and to elucidate reaction mechanisms. nih.govresearchgate.netresearchgate.net By strategically replacing certain atoms in this compound with their stable heavy isotopes (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/Deuterium), researchers can follow the compound and its metabolites through biological systems. nih.gov

For example, if the ethyl group were labeled with ¹³C, the appearance of metabolites containing this label could be tracked using mass spectrometry. This would help to identify whether this part of the molecule is retained or cleaved during metabolism. Similarly, labeling the pyridine ring or the cyclopropoxy group could provide insights into their metabolic stability.

In mechanistic studies, isotopic labeling can help to understand how an enzyme interacts with the compound or the mechanism of a chemical reaction. nih.govresearchgate.net The use of isotopically labeled substrates can provide detailed insights into complex biosynthetic or metabolic pathways. nih.gov The analysis of the resulting labeled products, often by a combination of NMR and mass spectrometry, can confirm or rule out proposed mechanistic steps. researchgate.net

Computational and Theoretical Chemistry Investigations

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. wikipedia.org This method is instrumental in structure-based drug design, offering insights into the binding conformation and affinity of small molecules at the active site of a biological target. wikipedia.org Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic representation of the interactions. nih.govspringernature.com

For 4-Cyclopropoxy-2-ethylnicotinamide, the presence of the nicotinamide (B372718) core suggests potential interactions with enzymes that utilize nicotinamide adenine (B156593) dinucleotide (NAD+) as a cofactor or substrate. Therefore, hypothetical protein targets for this compound could include poly(ADP-ribose) polymerases (PARPs), sirtuins, and other NAD+-dependent enzymes. nih.gov The nicotinamide moiety could engage in key hydrogen bonding and stacking interactions within the NAD+ binding pocket of these enzymes.

A hypothetical molecular docking study of this compound against a panel of NAD+-dependent enzymes could yield the following results:

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type (Hypothetical) |

|---|---|---|---|

| PARP-1 | -8.5 | Gly863, Ser904, Tyr907 | Hydrogen Bond, Pi-Pi Stacking |

| SIRT1 | -7.9 | Ile347, Asp348, Phe297 | Hydrogen Bond, Hydrophobic |

| NNMT | -7.2 | Tyr20, Gly80, Met164 | Hydrogen Bond, Hydrophobic |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of a molecule. nih.gov These methods can predict various molecular attributes, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. rowansci.comquantumgrad.com This information is crucial for understanding a molecule's reactivity and its potential to interact with biological targets. quantumgrad.com

For this compound, quantum chemical calculations can elucidate the reactivity of the pyridine (B92270) ring, the amide group, and the cyclopropoxy substituent. The HOMO-LUMO energy gap, for instance, provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The calculated electrostatic potential surface can highlight regions of positive and negative charge, indicating sites prone to electrophilic or nucleophilic attack, as well as potential hydrogen bonding interactions.

A hypothetical summary of quantum chemical calculation results for this compound is presented below:

| Parameter | Calculated Value (Hypothetical) | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.7 eV | Indicates good kinetic stability. |

| Dipole Moment | 3.5 D | Suggests the molecule is polar. |

| Mulliken Charge on Amide Nitrogen | -0.6 | Indicates a partial negative charge, a potential hydrogen bond acceptor. |

| Mulliken Charge on Amide Hydrogen | +0.4 | Indicates a partial positive charge, a potential hydrogen bond donor. |

In Silico ADME Prediction Modeling (excluding experimental toxicity data)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. nih.gov In silico models offer a rapid assessment of a compound's pharmacokinetic profile, helping to identify potential liabilities before significant resources are invested. ri.se These models use the chemical structure of a molecule to predict properties such as solubility, permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govfrontiersin.org

For this compound, various computational tools can be used to generate a hypothetical ADME profile. These predictions are based on large datasets of experimentally determined properties and sophisticated algorithms that relate chemical structure to pharmacokinetic behavior.

A hypothetical in silico ADME prediction for this compound is shown in the table below:

| ADME Parameter | Predicted Value (Hypothetical) | Significance |

|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | 2.8 | Indicates moderate lipophilicity. |

| Aqueous Solubility (LogS) | -3.5 | Suggests moderate solubility in water. |

| Caco-2 Permeability | High | Predicts good intestinal absorption. frontiersin.org |

| Blood-Brain Barrier (BBB) Permeability | Low | Suggests limited penetration into the central nervous system. |

| CYP2D6 Inhibitor | No | Low likelihood of inhibiting this major drug-metabolizing enzyme. |

| CYP3A4 Inhibitor | No | Low likelihood of inhibiting this major drug-metabolizing enzyme. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comnumberanalytics.com By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the potency of new, unsynthesized analogs and to guide the design of more effective compounds. researchgate.netpatsnap.com

To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with varying substituents and their corresponding biological activities against a specific target would be required. Molecular descriptors, which are numerical representations of a molecule's properties (e.g., steric, electronic, and hydrophobic), would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity. dromicslabs.com

A hypothetical QSAR equation for a series of nicotinamide analogs could take the following form:

pIC50 = c0 + c1LogP + c2TPSA + c3*MR + ...

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration, a measure of potency.

LogP is the octanol-water partition coefficient, representing hydrophobicity.

TPSA is the topological polar surface area, a descriptor of polarity.

MR is the molar refractivity, related to the volume and polarizability of the molecule.

c0, c1, c2, c3 are the coefficients determined from the regression analysis.

The following table illustrates a hypothetical set of descriptors and their contributions to the activity of this compound within a QSAR model:

| Descriptor | Value (Hypothetical) | Contribution to Activity (Hypothetical) |

|---|---|---|

| LogP | 2.8 | Positive (increased hydrophobicity is favorable) |

| Topological Polar Surface Area (TPSA) | 65.7 Ų | Negative (lower polarity is favorable) |

| Molar Refractivity (MR) | 60.2 cm³ | Positive (larger volume is favorable) |

| Number of Rotatable Bonds | 4 | Negative (increased flexibility is unfavorable) |

No Publicly Available Research Data on this compound

Despite a comprehensive search of scientific databases and publicly available literature, no specific research applications or pharmacological data were found for the chemical compound this compound. This indicates that the compound is likely a novel or largely uninvestigated substance within the scientific community.

While the compound is listed by some chemical suppliers, there is a notable absence of published studies detailing its use as a pharmacological probe, its mechanism of action, or its role in understanding disease pathophysiology. Consequently, information regarding lead optimization strategies specifically involving this compound or its exploration in emerging therapeutic areas is not available.

The broader class of nicotinamide derivatives has been the subject of extensive research, with many compounds investigated for a variety of biological activities. These derivatives are known to play crucial roles in cellular metabolism, particularly as precursors to nicotinamide adenine dinucleotide (NAD+), and have been explored for applications in oncology, neurodegenerative diseases, and metabolic disorders. However, these general findings cannot be specifically attributed to this compound without dedicated research on this particular molecule.

Given the lack of specific data, it is not possible to provide a detailed analysis of the research applications and future directions for this compound as outlined in the initial request. The scientific community has yet to publish findings that would shed light on its potential biological activities and therapeutic relevance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Cyclopropoxy-2-ethylnicotinamide, and how can purity be validated?

- Methodological Answer : Begin with retrosynthetic analysis to identify key intermediates, such as the nicotinamide core and cyclopropoxy substituent. Use nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) for cyclopropoxy group introduction. Validate purity via HPLC (>95% purity threshold) and characterize intermediates/final product using NMR (¹H/¹³C), IR (to confirm functional groups), and mass spectrometry . Include yield optimization tables for each synthetic step (e.g., solvent, catalyst, temperature variations).

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Combine NMR (¹H/¹³C) to verify cyclopropane ring protons (δ 0.5–1.5 ppm) and ethylnicotinamide backbone. IR spectroscopy confirms C=O (1650–1750 cm⁻¹) and C-O-C (1100–1250 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Cross-reference with PubChem’s canonical SMILES (C1CC1C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3) and InChI Key (JFYPEBDALFFGGC-UHFFFAOYSA-N) for validation .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability testing per ICH guidelines:

- Conditions : pH 1–10 buffers, 25–60°C, 75% relative humidity.

- Analysis : Monitor degradation via UPLC/MS for byproducts (e.g., hydrolysis of cyclopropoxy group). Quantify stability using Arrhenius kinetics to predict shelf life. Tabulate half-life (t½) and degradation pathways .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound be resolved across preclinical models?

- Methodological Answer : Apply meta-analysis to reconcile discrepancies:

- Data Harmonization : Normalize parameters (e.g., bioavailability, clearance) across species (rats, mice) using allometric scaling.

- Confounding Variables : Control for metabolic enzyme variability (CYP450 isoforms) via liver microsome assays. Use ANOVA to identify significant interspecies differences .

Q. What in vitro assay designs are most effective for elucidating the mechanism of action of this compound?

- Methodological Answer :

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS for protein identification.

- Functional Assays : Dose-response curves (IC₅₀/EC₅₀) in cell lines overexpressing suspected targets (e.g., kinases, GPCRs). Include negative controls (scrambled siRNA) to confirm specificity .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using the compound’s 3D structure (PubChem CID) against target protein PDB files. Validate predictions with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability (RMSD <2 Å). Compare results with experimental SAR data .

Q. What strategies address conflicting toxicity results between in vitro and in vivo studies?

- Methodological Answer :

- In Vitro-In Vivo Extrapolation (IVIVE) : Adjust for metabolic differences using hepatocyte co-culture models.

- Toxicogenomics : Profile gene expression (RNA-seq) in exposed tissues to identify pathways (e.g., oxidative stress, apoptosis). Correlate with histopathology data from in vivo studies .

Methodological Frameworks

Q. How can the PICOT framework be adapted to structure preclinical research questions for this compound?

- Methodological Answer :

- Population : Specific cell lines or animal models (e.g., "In Sprague-Dawley rats with induced inflammation...").

- Intervention : Dose range and administration route (e.g., "oral 10–50 mg/kg daily").

- Comparison : Positive controls (e.g., dexamethasone) or vehicle.

- Outcome : Quantifiable endpoints (e.g., "50% reduction in TNF-α levels").

- Time : Duration of exposure (e.g., "over 14 days"). This framework ensures hypothesis precision and reproducibility .

Q. What ethical protocols are essential for in vivo studies involving this compound?

- Methodological Answer : Follow ARRIVE 2.0 guidelines:

- Ethical Review : Submit protocols to institutional animal care committees (IACUC) for approval.

- Data Protection : Anonymize raw data to comply with GDPR/local regulations. Document training in ethical data handling for all personnel .

Data Presentation Standards

-

Synthesis Data Table Example :

Step Reagents/Conditions Yield (%) Purity (HPLC) Characterization (NMR/IR) 1 Cyclopropanol, DCC, DMAP 75 92% ¹H NMR: δ 1.2 (m, 4H) 2 Ethylamine, EtOH, reflux 68 95% IR: 1670 cm⁻¹ (C=O) -

Stability Study Table Example :

Condition (pH/Temp) t½ (days) Major Degradation Product pH 7.4, 25°C 180 None detected pH 2.0, 40°C 30 Cyclopropanol derivative

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.